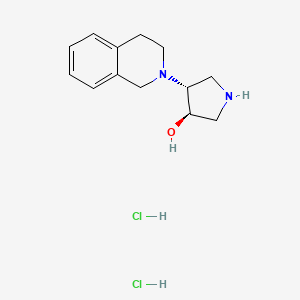
(3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol;dihydrochloride is a synthetic organic compound that features a pyrrolidine ring fused with an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Attachment of the Isoquinoline Moiety: The isoquinoline group is introduced via nucleophilic substitution or other coupling reactions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring can be achieved through selective oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the isoquinoline moiety.
Substitution: Various substituents can be introduced at different positions on the pyrrolidine or isoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, it might be used to study the interactions of isoquinoline derivatives with biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric conditions.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. It might act by binding to receptors or enzymes, modulating their activity. The pathways involved could include neurotransmitter systems or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol: A similar compound with slight structural variations.
Isoquinoline Derivatives: Compounds with the isoquinoline moiety but different substituents.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring but different attached groups.
Uniqueness
The uniqueness of (3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol lies in its specific stereochemistry and the combination of the pyrrolidine and isoquinoline structures, which might confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
(3R,4R)-4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15;;/h1-4,12-14,16H,5-9H2;2*1H/t12-,13-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYIORVEVUNHNZ-SNFSYSBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CNCC3O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)[C@@H]3CNC[C@H]3O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














